molecular formula C29H32ClNO5 B443580 ETHYL 4-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

ETHYL 4-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

Cat. No.: B443580
M. Wt: 510g/mol
InChI Key: FBUPLOZFORTREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C28H30ClNO4. This compound is known for its unique structure, which includes a quinoline core, a chlorobenzyl group, and a methoxyphenyl group. It is often used in scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multiple steps. One common method includes the condensation of 4-chlorobenzyl alcohol with 3-methoxyphenol in the presence of a base to form the intermediate 4-[(4-chlorobenzyl)oxy]-3-methoxyphenol. This intermediate is then reacted with ethyl 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

ETHYL 4-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
  • 4-[(4-chlorobenzyl)oxy]-4’-cyanoazobenzene
  • 1-(4-chlorobenzyl)-3-[(2RS)-2-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]imidazolium chloride

Uniqueness

ETHYL 4-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is unique due to its specific structural features, such as the quinoline core and the combination of chlorobenzyl and methoxyphenyl groups. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C29H32ClNO5

Molecular Weight

510g/mol

IUPAC Name

ethyl 4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C29H32ClNO5/c1-6-35-28(33)25-17(2)31-21-14-29(3,4)15-22(32)27(21)26(25)19-9-12-23(24(13-19)34-5)36-16-18-7-10-20(30)11-8-18/h7-13,26,31H,6,14-16H2,1-5H3

InChI Key

FBUPLOZFORTREZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)OC)C(=O)CC(C2)(C)C)C

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)OC)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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